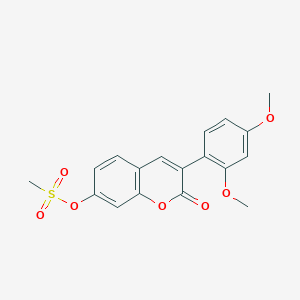

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

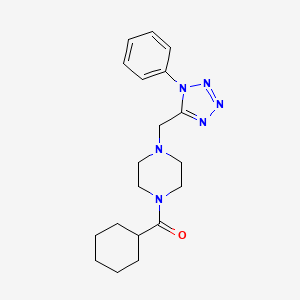

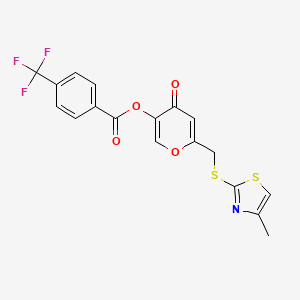

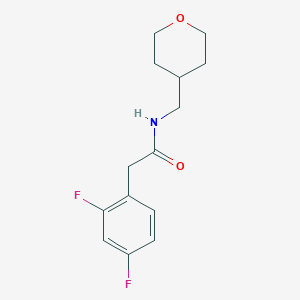

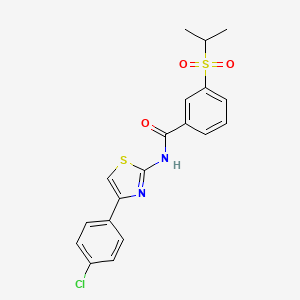

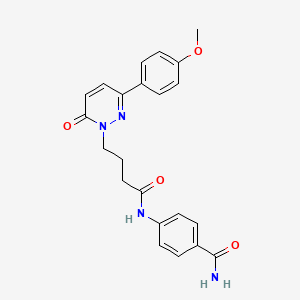

The compound “3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate” is a derivative of chromone, which is a heterocyclic compound with a benzopyran backbone . The 2,4-dimethoxyphenyl group and methanesulfonate group are substituents on the chromone structure.

Molecular Structure Analysis

The molecular structure of this compound would likely show the chromone backbone with the 2,4-dimethoxyphenyl and methanesulfonate groups attached at the 3rd and 7th positions, respectively .Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For instance, the methanesulfonate group could potentially be replaced by a nucleophile in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the methanesulfonate group might make it more soluble in polar solvents .Aplicaciones Científicas De Investigación

Synthesis of Carpatamides

Carpatamides A–D are cytotoxic natural products isolated from marine-derived Streptomyces sp. The compound serves as a precursor in the synthesis of these natural products. The synthesis involves a Palladium (II)-catalyzed Heck reaction starting from 2,4-dimethoxybenzoic acid, leading to the formation of methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate . This process is significant for the development of new anticancer agents.

Development of Antibiotics

The related structure, 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one, represents a new class of monocyclic β-lactam antibiotics. Given the increasing resistance to traditional β-lactam antibiotics, the synthesis and characterization of such compounds are crucial for developing new antibacterial agents .

Medicinal Chemistry

β-lactam antibiotics have been the cornerstone of antibacterial therapy. The compound’s related β-lactam structures have been used as starting materials for synthesizing various biologically significant heterocyclic compounds. These include semi-synthesis of paclitaxel and docetaxel, therapeutic agents for lowering plasma cholesterol levels, and inhibitors of human leukocyte elastase .

Organic Materials Synthesis

Substituted olefins, such as stilbene derivatives, are important in synthesizing lead molecules for pharmaceuticals and organic materials. The compound can be used to synthesize olefins that exhibit antitumor, anti-inflammatory, neuroprotective, and cardioprotective properties .

Chemical Biology

The compound’s framework is instrumental in studying new natural product-inspired biological properties. It serves as a scaffold for synthesizing biologically active non-natural products, which can lead to the discovery of novel biological activities .

Catalysis Research

The compound’s synthesis involves key transformations like decarboxylative iodination and Heck reactions. These reactions are of particular interest in catalysis research, as they provide efficient routes to synthesize complex organic molecules .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various proteins and enzymes .

Mode of Action

It’s possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in cell morphology, proliferation, differentiation, and apoptosis .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, the compound’s activity might be enhanced or inhibited in the presence of certain ions or other molecules .

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7S/c1-22-12-6-7-14(17(9-12)23-2)15-8-11-4-5-13(25-26(3,20)21)10-16(11)24-18(15)19/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFPGSRSYDRDIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Diethylamino)ethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2865569.png)

![8-oxo-N-[2-(pyrrolidin-1-yl)ethyl]-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(9),5,10,15-tetraene-5-carboxamide](/img/structure/B2865572.png)

![5-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2865573.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2865583.png)